1,1'-[6-(3,4-dimethoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with thioamides or carbothioates. The reaction is often carried out in the presence of a base such as triethylamine and under reflux conditions to facilitate the formation of the triazolo-thiadiazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable catalysts and green solvents, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,2,4-Triazoles: Widely studied for their antifungal and antibacterial properties.
Thioamides: Used in the synthesis of various heterocyclic compounds with biological activities
Uniqueness
1-[7-ACETYL-6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its triazolo-thiadiazine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in scientific research and medicinal chemistry .
Properties
Molecular Formula |
C22H20N4O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O4S/c1-13(27)20-19(16-10-11-17(29-3)18(12-16)30-4)25(14(2)28)26-21(23-24-22(26)31-20)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
LEMJBVSGATZIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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